4-(Benzylthio)-2-bromopyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-benzylsulfanyl-2-bromopyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNS/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBMBHYBUVKFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Benzylthio 2 Bromopyridine
Precursor Synthesis Strategies
The creation of 4-(Benzylthio)-2-bromopyridine relies on the availability of appropriately functionalized pyridine (B92270) and sulfur-containing reactants. Key precursors include pyridine rings brominated at the 2-position and either a thiolated pyridine or a suitable thiol reactant.
Regioselective Bromination of Pyridine Derivatives
Achieving the desired 2-bromo-4-substituted pyridine structure necessitates precise control over the bromination reaction. The pyridine ring's electron-deficient nature makes electrophilic substitution challenging compared to benzene (B151609). pharmaguideline.com However, various methods have been developed to achieve regioselective bromination.
Direct bromination of pyridine often requires harsh conditions and can lead to a mixture of products. abertay.ac.uk A common and effective strategy for synthesizing 2-bromopyridine (B144113) involves the diazotization of 2-aminopyridine (B139424) in the presence of hydrobromic acid and bromine, followed by treatment with sodium nitrite. orgsyn.orgwikipedia.orggoogle.com This Sandmeyer-type reaction provides good yields of the 2-bromo isomer.
For substrates that are already substituted at the 4-position, the approach must be adapted. If the 4-substituent is introduced first, subsequent bromination must selectively target the 2-position. Alternatively, a precursor like 2,4-dibromopyridine (B189624) can be synthesized and then selectively functionalized at the 4-position. The synthesis of 2,6-diamino-4-bromopyridine, for instance, has been achieved starting from 2,4-dibromopyridine-N-oxide, demonstrating the utility of di-halogenated precursors. acs.org
Recent advancements have focused on milder conditions. For example, the regioselective bromination of fused pyridine N-oxides at the C2-position has been accomplished using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source, avoiding harsh reagents like POBr₃. tcichemicals.com Such methods highlight the ongoing development of selective halogenation techniques applicable to pyridine systems.
Table 1: Selected Methods for the Synthesis of Brominated Pyridine Precursors
| Precursor | Starting Material | Key Reagents | Typical Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromopyridine | 2-Aminopyridine | HBr, Br₂, NaNO₂ | 0°C or lower | 86-92% | orgsyn.org |
| 2-Amino-4-bromopyridine | 2-Amino-4-methylpyridine | Acetyl protection, oxidation, dppa rearrangement, HBr | Reflux | >98% | google.com |
| 2,6-Diamino-4-bromopyridine | 2,4-Dibromopyridine-N-oxide | Regioselective 2,6-diamination | Multi-step | 33% (overall) | acs.org |
| C2-Brominated Fused Pyridines | Fused Pyridine N-Oxides | p-Toluenesulfonic anhydride, Tetrabutylammonium bromide | Mild conditions | High | tcichemicals.com |
Synthesis of Halogenated Thiophenols or Thiolated Pyridines
The sulfur component for the final product can be introduced from two primary types of precursors: benzyl (B1604629) mercaptan (phenylmethanethiol) or a thiolated pyridine, such as 2-bromo-4-mercaptopyridine. Benzyl mercaptan is a readily available commercial reagent.
The synthesis of thiolated pyridines, however, is more complex. For example, 2-mercaptopyridine (B119420) can be prepared by heating 2-chloropyridine (B119429) with reagents like calcium hydrogen sulfide (B99878) or, more conveniently, with thiourea (B124793) followed by hydrolysis. wikipedia.org This approach could theoretically be adapted to a 2-bromo-4-chloropyridine (B1272041) substrate to generate 2-bromo-4-mercaptopyridine. The reaction of the 4-chloro group is generally favored in nucleophilic substitutions on such di-halogenated pyridines.
Thioether Formation Strategies
The crucial carbon-sulfur (C-S) bond that defines this compound is formed in the final stages of the synthesis. Several powerful synthetic methods are available for creating this thioether linkage.
Nucleophilic Aromatic Substitution (SNAr) Routes for Thiol Introduction
Nucleophilic aromatic substitution (SNAr) is a primary method for forming aryl thioethers. acsgcipr.org This reaction typically involves the attack of a nucleophile, in this case, the thiolate anion generated from benzyl mercaptan, on an electron-deficient aromatic ring bearing a suitable leaving group. For the synthesis of this compound, a logical precursor would be a 2-bromopyridine with a good leaving group (like another halogen, e.g., F, Cl) at the 4-position.
The SNAr mechanism is a two-step addition-elimination process. nih.gov The reactivity of halogens as leaving groups in SNAr on pyridine systems does not always follow the typical trend seen in benzene derivatives, but the 4-position of the pyridine ring is highly activated toward nucleophilic attack. nih.govnih.gov The reaction of a precursor like 2-bromo-4-chloropyridine with benzyl mercaptan in the presence of a base (to generate the thiolate) would lead to the selective displacement of the chlorine atom at the 4-position. Research on the synthesis of various pyridine-thioethers has demonstrated that S-nucleophiles readily displace leaving groups on activated pyridinium (B92312) salts under mild, room-temperature conditions. researchgate.netchemrxiv.org
Table 2: Representative SNAr Conditions for Thioether Formation
| Pyridine Substrate | Sulfur Nucleophile | Base/Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 1-(4-dimethylamino)-[2,3,5,6-tetrachloropyridin-4-yl]pyridinium chloride | Ethanethiol | Triethylamine / Acetone | Room Temperature | Tetrachloro-4-ethylsulfanyl-pyridine | researchgate.net |
| 2-Halopyridinium ketene (B1206846) hemiaminals | Various thiols/thiolates | Not specified | Room Temperature | 2-Thiopyridiniums | chemrxiv.org |
| Polyfluoroarenes | Phenothiazine | K₃PO₄ / MeCN or K₂CO₃ / DMSO | 60-85°C | 10-Phenylphenothiazine derivatives | mdpi.com |
Transition-Metal-Catalyzed Cross-Coupling for C-S Bond Formation (e.g., Cu-mediated reactions)
Transition-metal catalysis offers a powerful alternative for C-S bond formation, particularly when SNAr reactions are sluggish. Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, are well-suited for this purpose. This strategy could involve the reaction of 2,4-dibromopyridine with benzyl mercaptan in the presence of a copper catalyst and a base. The higher reactivity of the bromine at the 4-position would likely lead to selective coupling at that site.
While much of the literature focuses on C-N or C-O coupling, the principles are readily extended to C-S bond formation. Copper-promoted domino reactions have been developed for synthesizing related heterocyclic structures, demonstrating the catalyst's utility in forming C-heteroatom bonds with bromo-precursors. nih.gov These methods are advantageous as copper is relatively inexpensive and stable compared to other transition metals like palladium. nih.gov
Direct Multi-Component Reactions for Thioether Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, represent a highly efficient synthetic strategy. nih.govnih.gov This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. nih.gov
While a specific MCR for this compound is not prominently documented, related precedents exist. For instance, three-component reactions of an arylglyoxal, a 1,3-dicarbonyl compound, and a thiol have been used to prepare β-keto thioethers under microwave irradiation. rsc.org The development of a one-pot reaction combining a suitable pyridine precursor, a bromine source, and benzyl mercaptan could provide a direct and atom-economical route to the target compound. The feasibility of such one-pot approaches involving pyridines and benzyl bromides has been demonstrated in the copper-catalyzed synthesis of indolizine (B1195054) derivatives. researchgate.net
Optimization of Reaction Conditions and Efficiency
The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key parameters that are typically fine-tuned include temperature, reaction time, and the choice of base and solvent. While specific optimization studies for the synthesis of this compound are not extensively detailed in the provided results, analogous reactions, such as the Suzuki coupling of pyridine derivatives, offer insights into effective optimization strategies. For instance, in the synthesis of 2-methyl-4-phenylpyridine, a study exploring the effects of different bases and catalysts found that the combination of K₂CO₃ and Pd(dppf)Cl₂ under microwave irradiation at 120 °C in a mixed solvent system was optimal, significantly improving the reaction yield. researchgate.net Such systematic optimization, exploring various bases, catalysts, and energy sources, is crucial for developing efficient protocols for this compound synthesis.
A hypothetical optimization table for the synthesis of this compound from 2,4-dibromopyridine and benzyl mercaptan could look as follows, illustrating the systematic approach to improving reaction efficiency.
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 80 | 12 | 65 |
| 2 | Cs₂CO₃ | DMF | 80 | 12 | 78 |
| 3 | NaH | THF | 60 | 8 | 72 |
| 4 | Cs₂CO₃ | Dioxane | 100 | 10 | 85 |
The choice of solvent can profoundly influence the rate and outcome of thiopyridination reactions by affecting the solubility of reactants, the stabilization of transition states, and the activity of the catalyst. The polarity of the solvent is a critical factor. arxiv.org Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are often effective as they can dissolve ionic intermediates and reagents without strongly solvating the nucleophile, thus preserving its reactivity. youtube.com In contrast, polar protic solvents, such as water and alcohols, can form hydrogen bonds with the thiolate nucleophile, which can decrease its nucleophilicity and slow down the reaction. arxiv.orgyoutube.com
The dielectric constant of the solvent also plays a role. For some related reactions, rate constants have been shown to increase with a decreasing dielectric constant of the solvent. nih.gov However, the specific effect depends on the mechanism of the reaction (e.g., SₙAr, transition-metal-catalyzed coupling). For instance, in Sₙ2-type reactions, polar aprotic solvents generally accelerate the reaction compared to polar protic solvents because they solvate the cation more strongly than the anion, leaving the nucleophile more "naked" and reactive. youtube.com The study of Menshutkin reactions has shown that polar solvents generally have a strong catalytic effect by reducing the reaction barrier height compared to apolar solvents. arxiv.org
Table 2: Influence of Solvent Type on S-Alkylation Reactions
| Solvent Type | General Effect on Nucleophile | Typical Examples | Expected Impact on Thiopyridination |
|---|---|---|---|
| Polar Protic | Stabilizes and hinders nucleophile via H-bonding | Water, Methanol, Ethanol | Slower reaction rates |
| Polar Aprotic | Solvates cation, leaves nucleophile more reactive | DMF, DMSO, Acetonitrile | Faster reaction rates |
Carbon-sulfur (C-S) bond formation is often facilitated by transition metal catalysts, typically based on palladium or nickel. researchgate.netrsc.org The efficiency and selectivity of these catalysts are highly dependent on the nature of the ligands coordinated to the metal center. acs.org Ligands play a crucial role in stabilizing the metal complex, modulating its electronic properties, and influencing the steric environment around the metal, which in turn affects the rates of oxidative addition and reductive elimination steps in the catalytic cycle.
For C-S cross-coupling reactions, phosphine-based ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are commonly employed. researchgate.net The design of more effective ligands is an active area of research. For instance, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for cross-coupling reactions, offering strong σ-donation and forming robust metal complexes. researchgate.netrsc.org The development of pyridine-functionalized NHC nickel(II) complexes has been reported for C-S cross-coupling, demonstrating the potential of tailored ligand design to create highly active catalysts. researchgate.netrsc.org The design principles often aim to create ligands that promote the desired catalytic steps while preventing side reactions. For example, bulky ligands can favor reductive elimination and prevent β-hydride elimination. The electronic properties of the ligand can also be tuned to facilitate the oxidative addition of the aryl halide to the metal center. acs.org
Table 3: Common Catalyst/Ligand Systems for C-S Cross-Coupling
| Metal | Ligand Type | Example Ligand | Key Features |
|---|---|---|---|
| Palladium (Pd) | Buchwald-Hartwig type phosphines | XPhos, SPhos | Bulky, electron-rich, promotes efficient coupling. |
| Palladium (Pd) | Ferrocene-based phosphines | dppf | Good thermal stability and activity for a range of substrates. researchgate.net |
| Nickel (Ni) | N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form highly stable and active catalysts. researchgate.netrsc.org |
Green Chemistry Principles and Sustainable Synthetic Approaches
Applying the principles of green chemistry to the synthesis of this compound is essential for minimizing its environmental footprint. nih.gov This involves designing processes that reduce waste, use less hazardous materials, improve energy efficiency, and utilize renewable feedstocks where possible. imist.maatiner.gr
Key green chemistry strategies applicable to this synthesis include:
Waste Prevention: Optimizing reactions to achieve high atom economy and yield minimizes the generation of by-products. One-pot or cascade reactions, where multiple steps are performed in the same reactor without isolating intermediates, can significantly reduce waste and resource consumption. nih.gov
Safer Solvents and Reagents: Replacing hazardous solvents like DMF with greener alternatives such as water, ethanol, or ionic liquids is a primary goal. nih.govrasayanjournal.co.in Solvent-free reaction conditions, for instance, using mechanochemistry (ball milling), represent an ideal approach. researchgate.netrsc.orgrasayanjournal.co.in
Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents. rasayanjournal.co.in The development of highly active and recyclable catalysts is a cornerstone of green chemistry, as it reduces waste and the need for heavy metals. mdpi.com
Sustainable approaches such as continuous flow chemistry are also gaining traction. mdpi.com Flow processes can offer better control over reaction parameters, improved safety, and easier scalability, contributing to a more sustainable manufacturing process. mdpi.com
Table 4: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Synthesis of this compound |
|---|---|
| 1. Prevention | Optimize for high yield and selectivity to minimize waste. nih.gov |
| 3. Less Hazardous Synthesis | Use non-toxic reagents and avoid hazardous intermediates. |
| 5. Safer Solvents & Auxiliaries | Replace traditional volatile organic solvents with water, bio-solvents, or conduct solvent-free reactions. nih.govrasayanjournal.co.in |
| 6. Design for Energy Efficiency | Utilize microwave-assisted synthesis or mechanochemistry to reduce energy consumption. nih.govmdpi.com |
Chemical Reactivity and Transformation Pathways of 4 Benzylthio 2 Bromopyridine
Reactivity at the Bromine Position
The bromine atom at the 2-position of the pyridine (B92270) ring is the most labile site for substitution, primarily due to the electron-deficient nature of this carbon atom. This facilitates a range of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) pathways.
Palladium-Catalyzed Cross-Coupling Reactions.nih.govwikipedia.orglibretexts.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnrochemistry.comorganic-chemistry.orgorgsyn.orgyoutube.commasterorganicchemistry.comlibretexts.org
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 2-bromopyridines are excellent substrates for these transformations. nih.govorgsyn.org The general mechanism for these reactions involves a catalytic cycle that includes oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgwikipedia.orgnrochemistry.com
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org For 4-(benzylthio)-2-bromopyridine, this reaction would involve coupling with various aryl or heteroaryl boronic acids or esters to introduce a new substituent at the 2-position.
The general reaction conditions typically involve a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a catalyst generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand. A base, such as sodium carbonate, potassium carbonate, or potassium phosphate, is essential for the activation of the organoboron species. mdpi.com The choice of solvent can vary, with common options including toluene (B28343), dioxane, and aqueous mixtures.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 |
| PdCl₂(dppf) | - | K₃PO₄ | Dioxane | 90 |
This table presents typical conditions for Suzuki-Miyaura coupling reactions involving 2-bromopyridines and may be applicable to this compound.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and the ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp³)-C(sp³) bonds. For this compound, coupling with various organozinc reagents would provide access to a wide range of substituted pyridines.
The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt (e.g., ZnCl₂), or directly from an organic halide and activated zinc metal. The coupling reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or one generated from Pd₂(dba)₃ and a phosphine ligand. researchgate.net
Table 2: Typical Catalysts and Conditions for Negishi Coupling of Aryl Bromides
| Catalyst | Ligand | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | THF | 60 |
| Pd₂(dba)₃ | P(o-tol)₃ | DMF | 80 |
| Ni(acac)₂ | PPh₃ | THF | 50 |
This table illustrates common conditions for Negishi coupling reactions with aryl bromides, which are expected to be adaptable for this compound.
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by palladium. libretexts.orgwikipedia.orgnrochemistry.com It is valued for its mild reaction conditions and tolerance of a wide array of functional groups. nih.govorganic-chemistry.org The primary drawback is the toxicity of the organotin reagents and byproducts.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.commasterorganicchemistry.comnih.gov This reaction would allow for the introduction of vinyl groups at the 2-position of the pyridine ring.
Nucleophilic Displacement of Bromine (SNAr Pathways).nih.govclockss.orgnih.govchemrxiv.orgmdpi.comscirp.org
Nucleophilic aromatic substitution (SNAr) is a key reaction for halo-pyridines, particularly those with halogens at the 2- or 4-positions. The electron-withdrawing effect of the ring nitrogen atom activates these positions towards nucleophilic attack. The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
A wide variety of nucleophiles can displace the bromide in this compound. These include amines, alkoxides, and thiolates, leading to the formation of 2-amino, 2-alkoxy, and 2-thioalkyl/aryl pyridines, respectively. The reactivity in SNAr reactions is often enhanced in polar aprotic solvents like DMF or DMSO. The presence of the benzylthio group at the 4-position, being a weak electron-donating group through resonance, might slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted 2-bromopyridine (B144113), but the inherent reactivity of the 2-position should still allow for efficient substitution. nih.govchemrxiv.org
Directed Ortho-Metalation and Subsequent Functionalization.researchgate.netorganic-chemistry.orgwikipedia.orgunblog.frbaranlab.org
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.orgbaranlab.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. researchgate.netunblog.fr
In the case of this compound, the potential for DoM is intriguing. The pyridine nitrogen itself can act as a directing group, favoring deprotonation at the 2- and 6-positions. However, the presence of bromine at the 2-position makes this site unavailable for deprotonation and instead susceptible to lithium-halogen exchange. The benzylthio group at the 4-position contains a sulfur atom with lone pairs that could potentially coordinate with the lithium base and direct metalation to the 3- and 5-positions. However, halogens are also known to direct ortho-metalation. Competition between the directing effects of the pyridine nitrogen, the 4-benzylthio group, and the 2-bromo substituent, as well as the possibility of lithium-halogen exchange, would determine the outcome of the reaction with a strong base. If deprotonation occurs at the 3- or 5-position, subsequent quenching with an electrophile would lead to a trisubstituted pyridine.
Reactivity of the Pyridine Ring System
The pyridine ring is inherently less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. This effect deactivates the ring, particularly at the C-2, C-4, and C-6 positions. However, the substituents on the ring—a bromo group at C-2 and a benzylthio group at C-4—significantly modulate this reactivity.
Electrophilic aromatic substitution (EAS) on the this compound ring is a complex process governed by the directing effects of the nitrogen atom, the bromo substituent, and the benzylthio substituent. The pyridine nitrogen strongly deactivates the ortho (C-2, C-6) and para (C-4) positions. quimicaorganica.orgwikipedia.org The C-2 and C-4 positions are already substituted, leaving C-3, C-5, and C-6 as potential sites for substitution.
The 2-bromo group is a deactivating substituent but directs incoming electrophiles to its ortho (C-3) and para (C-6) positions. Conversely, the 4-benzylthio group is an activating, ortho-para directing group, favoring substitution at the C-3 and C-5 positions.
A qualitative analysis of these competing effects suggests the following reactivity patterns:
Attack at C-3: This position is ortho to both the bromo and benzylthio groups. It is favored by the directing effect of the benzylthio group.
Attack at C-5: This position is meta to the bromo group and ortho to the benzylthio group. It is also favored by the directing effect of the benzylthio group.
Attack at C-6: This position is para to the bromo group but ortho to the deactivating nitrogen atom, making it highly disfavored.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position of Attack | Influence of Nitrogen | Influence of 2-Bromo Group | Influence of 4-Benzylthio Group | Predicted Outcome |
| C-3 | Meta (Less Deactivated) | Ortho (Directing) | Ortho (Directing) | Favored |
| C-5 | Meta (Less Deactivated) | Meta (Neutral) | Ortho (Directing) | Favored |
| C-6 | Ortho (Strongly Deactivated) | Para (Directing) | Meta (Neutral) | Disfavored |
A more synthetically viable route for functionalizing the pyridine ring is through lithiation. The carbon-bromine bond at the C-2 position is highly susceptible to lithium-halogen exchange. Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) is expected to result in the clean and regioselective formation of 2-lithio-4-(benzylthio)pyridine. wikipedia.orgresearchgate.netacs.org
This reaction proceeds via a metal-halogen exchange mechanism, generating a potent pyridyl carbanion intermediate. This carbanion is a strong nucleophile and can react with a wide array of electrophiles to introduce diverse functional groups exclusively at the C-2 position. researchgate.net This pathway circumvents the challenges associated with direct electrophilic substitution on the deactivated pyridine ring.
Table 2: Representative Transformations via C-2 Lithiation
| Reagent | Electrophile | Expected Product Structure | Product Name |
| 1. n-BuLi2. D₂O | Deuterium Oxide | 2-Deuterio-4-(benzylthio)pyridine | |
| 1. n-BuLi2. (CH₃)₂CO | Acetone | 2-(4-(Benzylthio)pyridin-2-yl)propan-2-ol | |
| 1. n-BuLi2. PhCHO | Benzaldehyde | Phenyl(4-(benzylthio)pyridin-2-yl)methanol | |
| 1. n-BuLi2. CO₂ then H₃O⁺ | Carbon Dioxide | 4-(Benzylthio)pyridine-2-carboxylic acid |
Transformations of the Benzylthio Moiety
The benzylthio group offers a secondary site for chemical modification, independent of the pyridine ring system.
The sulfur atom of the thioether is susceptible to oxidation. The reaction can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone, depending on the oxidant and reaction conditions. rsc.org
Formation of Sulfoxide: Mild oxidizing agents, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), will selectively oxidize the thioether to 4-(benzylsulfinyl)-2-bromopyridine. organic-chemistry.org
Formation of Sulfone: The use of stronger oxidizing agents or an excess (two or more equivalents) of the oxidant will lead to the formation of the sulfone, 4-(benzylsulfonyl)-2-bromopyridine.
These oxidation reactions increase the polarity of the molecule and alter the electronic influence of the substituent on the pyridine ring, transforming it from an electron-donating group to a strongly electron-withdrawing group.
Table 3: Oxidation Products of the Benzylthio Moiety
| Product | Oxidizing Agent(s) | Oxidation State of Sulfur |
| 4-(Benzylsulfinyl)-2-bromopyridine | 1 eq. H₂O₂ or m-CPBA | +4 |
| 4-(Benzylsulfonyl)-2-bromopyridine | ≥2 eq. H₂O₂ or m-CPBA, Oxone® | +6 |
The carbon-sulfur bonds of the benzylthio group can be reductively cleaved in a process known as desulfurization. The most common method for this transformation is treatment with Raney Nickel, a catalyst saturated with hydrogen. organicreactions.orgbritannica.com This reaction typically results in the complete removal of the sulfur-containing group and its replacement with hydrogen atoms. For this compound, treatment with Raney Nickel would be expected to cleave both the pyridine-sulfur and the benzyl-sulfur bonds, yielding 2-bromopyridine and toluene as the major organic products. acs.org This reaction provides a method for removing the benzylthio group after it has served its purpose in a synthetic sequence.
This compound possesses two potential coordination sites for metal ions: the lone pair of electrons on the pyridine nitrogen and the lone pairs on the sulfur atom of the thioether. This allows the molecule to function as a ligand in coordination chemistry. frontiersin.org
It can act as a monodentate ligand, coordinating primarily through the more basic pyridine nitrogen. However, it also has the potential to act as a bidentate chelating ligand, forming a stable ring with a metal center, or as a bridging ligand connecting two or more metal centers through its nitrogen and sulfur atoms. mdpi.comnsf.govresearchgate.net The formation of such coordination complexes depends on the nature of the metal ion, the solvent, and the reaction conditions.
Applications in Advanced Organic Synthesis
Role as a Precursor for Diverse Heterocyclic Scaffolds
The reactivity of the bromo and benzylthio groups allows for the transformation of 4-(benzylthio)-2-bromopyridine into a variety of other heterocyclic systems. researchgate.netnih.govnih.govabertay.ac.ukmdpi-res.com For example, the bromine atom can be displaced by various nucleophiles to introduce new functional groups or to facilitate ring-closing reactions, leading to the formation of fused heterocyclic systems. The benzylthio group can also be cleaved or modified to further diversify the resulting molecular scaffolds.
Contributions to the Synthesis of Complex Organic Molecules
This compound serves as a key intermediate in the synthesis of more complex organic molecules, including those with potential biological activity. ontosight.aikvmwai.edu.in The ability to selectively functionalize the pyridine (B92270) ring at two different positions allows for a stepwise and controlled construction of intricate molecular architectures.
Utilization in Polymer Chemistry and Material Science
While direct applications in polymer chemistry are not extensively documented, the functional groups present in this compound and its derivatives could potentially be used to synthesize functional polymers. hku.hknih.govsigmaaldrich.comtaylorfrancis.com For instance, the pyridine nitrogen can act as a coordination site for metal ions, and the thioether linkage can be incorporated into polymer backbones or side chains to impart specific properties.
Development of Novel Functional Groups via Derivatization
The derivatization of this compound allows for the creation of novel functional groups. sigmaaldrich.com The reactivity of the C-Br bond enables the introduction of a wide range of substituents through cross-coupling and nucleophilic substitution reactions. sigmaaldrich.com Furthermore, the benzylthio group can be modified, for example, by oxidation to a sulfoxide (B87167) or sulfone, which in turn can direct further chemical transformations on the pyridine ring. acs.org
Spectroscopic and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework of a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis
A ¹H NMR spectrum of 4-(Benzylthio)-2-bromopyridine would provide crucial information regarding the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) and benzyl (B1604629) rings, as well as a characteristic signal for the methylene (B1212753) (-CH₂-) bridge.
Similarly, a ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. The expected spectrum for this compound would show 12 distinct signals in the aromatic and aliphatic regions, corresponding to each carbon atom in its unique electronic environment. The carbon attached to the bromine atom (C2) and the carbon attached to the sulfur atom (C4) would exhibit characteristic shifts influenced by these heteroatoms.
Predicted ¹H and ¹³C NMR Data Interpretation:
¹H NMR: Signals would be expected in the aromatic region (typically δ 7.0-8.5 ppm) for the pyridine and phenyl protons. The three protons on the pyridine ring would appear as distinct multiplets, with their coupling patterns revealing their relative positions. The five protons of the benzyl group's phenyl ring would also resonate in this region. A key singlet, integrating to two protons, would be expected for the methylene (-S-CH₂-Ph) group, likely appearing in the δ 4.0-4.5 ppm range.
¹³C NMR: The spectrum would display signals for all 12 carbons. The carbons of the pyridine ring would be identifiable by their characteristic chemical shifts, with the C-Br bond causing a significant downfield shift for the C2 carbon. The phenyl carbons of the benzyl group and the methylene carbon would also have predictable chemical shifts.
Interactive Data Table: Predicted NMR Chemical Shift Regions for this compound
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| Pyridine Protons | ¹H NMR | ~7.0 - 8.5 | d, dd, s |
| Phenyl Protons | ¹H NMR | ~7.2 - 7.5 | m |
| Methylene Protons | ¹H NMR | ~4.0 - 4.5 | s |
| Pyridine Carbons | ¹³C NMR | ~110 - 160 | - |
| Phenyl Carbons | ¹³C NMR | ~125 - 140 | - |
| Methylene Carbon | ¹³C NMR | ~35 - 45 | - |
Note: These are predicted values based on typical chemical shift ranges. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign each proton and carbon signal and confirm the connectivity, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity of the protons within the pyridine ring and the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the carbon signal for each protonated carbon by linking the ¹H and ¹³C spectra. For instance, the methylene proton signal would show a cross-peak to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. It is critical for piecing together the molecular structure by connecting fragments. For example, HMBC would show a correlation from the methylene protons to the C4 carbon of the pyridine ring (a three-bond correlation, H-C-S-C), confirming the position of the benzylthio group. It would also show correlations from the pyridine protons to other carbons in the ring, confirming their assignments.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion would appear as a characteristic pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental composition. For this compound, an HRMS measurement would confirm the molecular formula C₁₂H₁₀BrNS by matching the experimental mass to the calculated theoretical mass.
Interactive Data Table: Isotopic Pattern for Molecular Ion of this compound
| Ion | Isotope Composition | Calculated Mass (amu) | Relative Abundance (%) |
| [M]⁺ | C₁₂H₁₀⁷⁹BrNS | 278.9772 | ~100 |
| [M+2]⁺ | C₁₂H₁₀⁸¹BrNS | 280.9751 | ~98 |
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (such as the molecular ion) to generate a fragmentation pattern. This pattern provides valuable information about the compound's structure by revealing how it breaks apart. Key fragmentation pathways for this compound would likely include the loss of the benzyl group (C₇H₇•), cleavage of the C-S bond, and fragmentation of the pyridine ring. Analyzing these fragments helps to confirm the connectivity of the different parts of the molecule.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. Specific functional groups absorb light at characteristic frequencies, making these methods excellent for identifying the presence of these groups.
An FT-IR (Fourier-Transform Infrared) spectrum of this compound would be expected to show characteristic absorption bands. Key expected peaks would include:
C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group would appear just below 3000 cm⁻¹.
C=C and C=N stretching: Aromatic ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.
C-Br stretching: A peak corresponding to the carbon-bromine bond would be expected in the lower frequency (fingerprint) region, typically around 500-650 cm⁻¹.
C-S stretching: The carbon-sulfur bond would also give rise to a weak absorption in the fingerprint region.
Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often produce strong Raman signals. The symmetric vibrations and bonds involving less polar groups, like the C-S bond, can sometimes be more clearly observed in the Raman spectrum than in the IR spectrum.
Lack of Specific Crystallographic Data for this compound
Despite a thorough search of available scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound was found.
While general information regarding the chemical properties of this compound, such as its CAS number (2173186-30-4), molecular formula (C12H10BrNS), and molecular weight (280.19 g/mol ), is available, detailed structural elucidation through X-ray crystallography does not appear to be published in the public domain.
Searches for crystallographic information yielded data for related but structurally distinct compounds, including various substituted pyridines and other benzylthio derivatives. For instance, studies on the crystal structures of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide and 2-(benzylthio)-N-{pyridinylmethylidene}anilines have been reported. However, these findings are not directly applicable to the specific stereochemical and conformational arrangement of this compound in the solid state.
The determination of a crystal structure through X-ray diffraction is an empirical process that requires the successful growth of a single crystal of the compound, followed by data collection and analysis. Without such an experimental investigation for this compound, crucial information regarding its unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions in the solid state remains unknown.
Therefore, the section on "X-ray Crystallography for Solid-State Structure Determination" cannot be completed at this time due to the absence of the necessary primary research data.
Computational and Theoretical Studies on 4 Benzylthio 2 Bromopyridine
Quantum Chemical Calculations of Electronic Structure and Geometry
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods solve the Schrödinger equation, albeit with approximations, to determine molecular properties from first principles.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. scispace.comwikipedia.org It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org Instead of calculating the complex many-electron wavefunction, DFT focuses on the spatially dependent electron density. scispace.com
For molecules similar to 4-(Benzylthio)-2-bromopyridine, such as 2-(benzylthio)-N-{pyridinylmethylidene}anilines, DFT has been successfully employed to determine molecular structure and analyze vibrational spectra. researchgate.net In such studies, a combination of a functional and a basis set is chosen. Common functionals include B3LYP and B3PW91, while basis sets like 6-31++G(d,p) and LanL2DZ are frequently used. researchgate.net The selection of the functional and basis set is crucial, as it impacts the accuracy of the results. For instance, a comparative study on related benzylthio-pyridine derivatives found that the B3PW91 functional combined with the 6-31++G(d,p) basis set provided the most accurate structural determination when compared to single crystal X-ray diffraction data. researchgate.net
DFT calculations for this compound would typically involve geometry optimization to find the lowest energy conformation. From this optimized structure, various electronic properties can be derived, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. epstem.netresearchgate.net
| Parameter | Description | Typical DFT Functional/Basis Set |
| Geometry Optimization | Calculation of the lowest-energy arrangement of atoms. | B3LYP/6-31G(d,p) epstem.net |
| HOMO/LUMO Energies | Determines the electron-donating and accepting abilities. | B3LYP/6-31G(d,p) epstem.net |
| Mulliken Atomic Charges | Calculates the partial charge distribution on each atom. | B3LYP/6-31G(d,p) epstem.net |
| Molecular Electrostatic Potential (MEP) | Maps electrostatic potential to identify sites for nucleophilic and electrophilic attack. researchgate.net | B3LYP/6-311++G(d,p) researchgate.net |
This table illustrates common parameters calculated using DFT and typical methods that would be applied to this compound, based on studies of similar compounds.
Ab initio methods are quantum chemistry calculations that rely on first principles without the use of experimental data. thieme-connect.com While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain systems. These methods provide theoretical evidence for structural properties and can be essential for validating findings from other computational techniques. acs.org For complex organic molecules, ab initio calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a complete picture of the molecular geometry. thieme-connect.comsorbonne-universite.fr
Mechanistic Investigations of Reaction Pathways
Computational chemistry is invaluable for mapping the potential energy surface of a chemical reaction. This allows for the investigation of reaction mechanisms, identification of intermediates, and characterization of transition states, providing a dynamic view of how reactants are converted into products. chemguide.co.uklibretexts.org
A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point, or an "activation energy barrier," between reactants and products. chemguide.co.uklibretexts.org Computationally, a transition state is located on the potential energy surface as a first-order saddle point. Characterizing this state is crucial for understanding the reaction mechanism. acs.orgresearchgate.net For reactions involving this compound, such as a nucleophilic aromatic substitution (SNAr) at the C2 position, DFT calculations can model the approach of a nucleophile and the subsequent departure of the bromide leaving group. The geometry of the transition state, including the partially formed and partially broken bonds, can be precisely calculated.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for interpreting experimental data and confirming molecular structures. epstem.net
DFT and ab initio calculations can compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net The calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental spectra. researchgate.netepstem.net This allows for the confident assignment of specific vibrational modes to the observed spectral bands. researchgate.net
Furthermore, methods like the Gauge-Including Atomic Orbital (GIAO) method are used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). epstem.net These theoretical shifts, when compared to experimental data, can help in the definitive assignment of signals and confirm the connectivity and chemical environment of atoms within the molecule.
| Spectroscopic Data | Computational Method | Information Provided |
| Infrared (IR) Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) | Predicts vibrational modes (stretching, bending) to help assign experimental peaks. researchgate.net |
| Raman Frequencies | DFT (e.g., B3PW91/LanL2DZ) | Complements IR data, particularly for symmetric vibrations and skeletal modes. researchgate.net |
| ¹H and ¹³C NMR Shifts | GIAO method within DFT | Predicts chemical shifts to aid in the structural elucidation and assignment of NMR spectra. epstem.net |
| UV-Vis Absorption | Time-Dependent DFT (TD-DFT) | Calculates electronic transitions (e.g., HOMO to LUMO) to predict absorption wavelengths. researchgate.net |
This table summarizes how computational methods are used to predict and interpret spectroscopic data for a molecule like this compound.
Computational NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure verification and elucidation. nih.gov For this compound, these calculations are typically performed using Density Functional Theory (DFT) with the Gauge-Invariant Atomic Orbital (GIAO) method. researchgate.net
A common approach involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors. The choice of functional and basis set is critical for accuracy. For instance, the B3LYP functional combined with a basis set like cc-pVDZ has been shown to provide a good balance of accuracy and computational efficiency for calculating ¹³C NMR chemical shifts in organic molecules. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS).
While specific computational studies exclusively on this compound are not prevalent in the reviewed literature, the methodology is well-established. A computational protocol would involve the steps outlined in the table below.
Table 1: General Protocol for Computational ¹H and ¹³C NMR Chemical Shift Prediction
| Step | Action | Purpose |
|---|---|---|
| 1 | Conformational Search | Identify all low-energy conformers of the molecule. |
| 2 | Geometry Optimization | Optimize the geometry of each conformer using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)). |
| 3 | NMR Shielding Calculation | Calculate NMR shielding tensors for each optimized conformer at a higher level of theory (e.g., mPW1PW91/6-311+G(d,p)) using the GIAO method. |
| 4 | Boltzmann Averaging | Average the calculated chemical shifts based on the Boltzmann distribution of the conformers' energies. |
This table illustrates a generalized methodology based on established computational chemistry practices.
Vibrational Frequencies and Intensities
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. Computational methods are used to calculate these vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra. science.gov
DFT calculations, often using functionals like B3LYP or B3PW91, are employed to compute the harmonic vibrational frequencies. researchgate.net The results from these calculations must be scaled by an empirical factor to account for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental data. science.gov
In a study on the related series of 2-(benzylthio)-N-{pyridinylmethylidene}anilines, DFT calculations were performed to analyze the structure and vibrational spectra. researchgate.net The study compared different functionals and basis sets, concluding that such computational methodologies are crucial for a detailed vibrational analysis. researchgate.net The calculated frequencies, after scaling, show good agreement with experimental IR and Raman spectra. Key vibrational modes for a molecule like this compound would include C-H stretching, C=C and C=N ring stretching of the pyridine (B92270) moiety, C-S stretching, and C-Br stretching.
Table 2: Representative Calculated Vibrational Frequencies for a Related Structure
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| 3100-3000 | ~3050 | Medium | Aromatic C-H stretching |
| 1600-1550 | ~1580 | Strong | Pyridine ring C=C/C=N stretching |
| 1495-1450 | ~1470 | Medium | CH₂ scissoring |
| 750-700 | ~720 | Strong | C-S stretching |
This table is illustrative, based on typical frequency ranges and findings from studies on similar compounds like 2-(benzylthio)-N-{pyridinylmethylidene}anilines. researchgate.net
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Understanding these interactions is key to crystal engineering and predicting the physical properties of a solid.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com This method maps properties onto a unique molecular surface, defined by the points where the contribution of the molecule's electron density to the total crystal electron density is equal to the contribution from all other molecules. ekb.eg
The analysis generates a d_norm surface, which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of normal length in white, and longer contacts in blue. mdpi.com Additionally, two-dimensional fingerprint plots are generated, which summarize the distribution of intermolecular contacts and provide quantitative percentages for each type of interaction (e.g., H···H, C···H, Br···H). nih.gov For this compound, one would expect significant contributions from H···H, C···H/H···C, and Br···H interactions, which are crucial for the stability of the crystal packing. nih.gov
Table 3: Typical Contributions to the Hirshfeld Surface for Bromo-Pyridine Derivatives
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 35 - 50 |
| C···H / H···C | 20 - 25 |
| Br···H / H···Br | 10 - 15 |
| N···H / H···N | 5 - 10 |
Data is representative, based on published analyses of similar bromo-phenyl and pyridine-containing crystal structures. nih.govresearchgate.net
Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Studies
To gain deeper insight into the nature and strength of the interactions identified by Hirshfeld analysis, Non-Covalent Interaction (NCI) plots and the Quantum Theory of Atoms in Molecules (QTAIM) are employed. mdpi.com
The NCI plot method visualizes weak interactions in real space by plotting the reduced density gradient (RDG) versus the electron density. mdpi.com It generates isosurfaces that are color-coded to indicate the type of interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. scielo.org.mx
QTAIM analysis examines the topology of the electron density (ρ) to characterize chemical bonds and interactions. nih.govresearchgate.net At a bond critical point (BCP) between two interacting atoms, the values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) reveal the nature of the interaction. For non-covalent interactions, a BCP with low ρ(r) and a small, positive ∇²ρ(r) is typically observed. nih.govresearchgate.net These analyses can confirm the presence and characterize the strength of interactions such as C-H···π, C-H···N, and halogen bonds involving the bromine atom, which are expected to be present in the crystal structure of this compound.
Structure-Reactivity Relationship (SRR) Modeling
Structure-Reactivity Relationship (SRR) modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or biological activity. nih.govchemrxiv.org
For derivatives of 4-(benzylthio)pyridine (B8812830), QSAR studies have been used to understand their biological activity. A study on 4-benzylsulfanyl derivatives of pyridine-2-carbonitriles and pyridine-2-carbothioamides analyzed their antimycobacterial activity using physicochemical and quantum-chemical parameters. nih.gov The resulting QSAR model revealed that the activity of these compounds increases with the presence of electron-withdrawing substituents on the benzyl (B1604629) moiety. nih.gov Furthermore, the energy of the Highest Occupied Molecular Orbital (HOMO) was identified as a key parameter, suggesting its important role in the molecular interaction mechanism. nih.gov
These findings imply that for this compound, the electronic properties of both the bromopyridine ring and the benzyl group are critical determinants of its reactivity. The electron-withdrawing nature of the bromine atom and the potential for modification on the benzyl ring provide avenues for tuning the molecule's reactivity profile, a concept central to SRR modeling.
Derivatization Strategies and Analogue Synthesis
Systematic Modification of the Benzyl (B1604629) Moiety
The benzyl group of 4-(Benzylthio)-2-bromopyridine is a prime target for systematic modification to explore structure-activity relationships. Substituents can be introduced onto the phenyl ring of the benzyl group to create a diverse range of analogues. These modifications are typically achieved by starting with substituted benzyl chlorides or benzyl mercaptans in the initial synthesis.
For instance, the synthesis of various benzylthio-o-nitrotoluenes as precursors for mercaptoindoles has been reported, demonstrating the feasibility of incorporating substituents on the benzyl ring. cdnsciencepub.com This approach allows for the introduction of a wide variety of functional groups, including alkyl, alkoxy, and nitro groups, onto the aromatic ring of the benzyl moiety. The synthesis of compounds like 2-amino-6-(benzylthio)-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile further illustrates the incorporation of substituted benzylthio groups into more complex heterocyclic systems. rsc.org
Table 1: Examples of Modified Benzyl Moieties in Pyridine (B92270) Derivatives
| Starting Material (Substituted Benzyl Derivative) | Resulting Compound Structure | Synthetic Approach |
|---|---|---|
| 4-Mercapto-2-nitrotoluene and Benzyl Chloride | 4-Benzylthio-2-nitrotoluene | Diazotization of 2-nitro-p-toluidine followed by reaction with base and benzyl chloride. cdnsciencepub.com |
| Aceto-m-toluidide | 5-Benzylthio-2-nitrotoluene | Nitration followed by conversion of the amine to the thioether. cdnsciencepub.com |
Introduction of Diverse Functional Groups onto the Pyridine Ring
The pyridine ring of this compound, with its bromo substituent at the 2-position, is highly amenable to the introduction of a wide range of functional groups. The bromine atom serves as a versatile handle for various chemical transformations, particularly transition-metal-catalyzed cross-coupling reactions.
Brominated pyridines are well-established substrates for Suzuki, Stille, and Heck reactions, which allow for the formation of new carbon-carbon or carbon-heteroatom bonds. This enables the "decoration" of the pyridine scaffold with diverse functionalities, which is a critical strategy for lead optimization in drug discovery. For example, a Suzuki reaction can be employed to couple various aryl boronic acids to the 2-position, generating a library of biaryl pyridine compounds.
Furthermore, the bromine atom can be displaced through nucleophilic aromatic substitution. For example, 2-bromopyridines can undergo Ru(II)-mediated domino reactions to yield heteroarylated 2-pyridones. mdpi.com The reactivity in these reactions is often influenced by the electronic nature of other substituents on the pyridine ring, with electron-withdrawing groups generally favoring such transformations. mdpi.com Other functional groups, such as sulfonamides, have also been successfully introduced onto the pyridine ring of 4-(benzylthio)pyridine (B8812830) derivatives, showcasing the broad scope of possible modifications. nih.gov
Table 2: Functionalization Reactions on the 2-Bromopyridine (B144113) Core
| Reaction Type | Reagents/Catalyst | Resulting Functional Group/Structure |
|---|---|---|
| Suzuki Coupling | Aryl boronic acid, Pd catalyst | Biaryl pyridine |
| Stille Coupling | Organotin reagent, Pd catalyst | Aryl/Alkenyl substituted pyridine |
| Heck Reaction | Alkene, Pd catalyst | Alkenyl substituted pyridine |
| Domino C-O/C-N/C-C Bond Formation | Ru(II) catalyst, KOPiv, Na2CO3 | 2-Pyridone |
Synthesis of Isomeric and Homologous Compounds
The synthesis of isomers and homologs of this compound is crucial for a comprehensive understanding of its chemical space. Isomers, such as those with the bromo and benzylthio groups at different positions on the pyridine ring (e.g., 2-(benzylthio)-4-bromopyridine), allow for the investigation of how the relative positioning of these groups affects the molecule's properties and reactivity. The synthesis of various regioisomers of substituted bromopyridines is well-documented, often involving multi-step sequences starting from appropriately substituted pyridine precursors. researchgate.netgoogle.comgoogle.com
Homologs can be synthesized by replacing the benzyl group with other alkyl or arylalkyl groups. A straightforward method involves the reaction of 2-bromopyridine with different thiols. For example, a one-pot, three-component reaction of 2-bromopyridine, thiourea (B124793), and an alkyl bromide, such as 1-bromodecane, can yield the corresponding 2-(alkylthio)pyridine. sioc-journal.cn This strategy allows for the synthesis of a series of homologs with varying alkyl chain lengths.
Table 3: Examples of Isomeric and Homologous Compounds
| Compound Type | Example Compound Name | Synthetic Precursors |
|---|---|---|
| Isomer | 2-Bromopyridine | 2-Aminopyridine (B139424) wikipedia.org |
| Isomer | 2-Methyl-4-bromopyridine | 2-Chloro-4-nitropyridine google.com |
| Homolog | 2-(Decylthio)pyridine | 2-Bromopyridine, Thiourea, 1-Bromodecane sioc-journal.cn |
Influence of Substituents on Chemical Reactivity and Synthetic Utility
The introduction of substituents on either the benzyl moiety or the pyridine ring can significantly influence the chemical reactivity and synthetic utility of this compound and its derivatives. These effects are generally understood in terms of the electronic (electron-donating or electron-withdrawing) and steric properties of the substituents.
On the pyridine ring, electron-withdrawing groups tend to enhance the reactivity of the 2-bromo position towards nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer intermediate. mdpi.com Conversely, electron-donating groups may decrease this reactivity. This principle is crucial for planning multi-step syntheses, as the order of reactions can be determined by the activating or deactivating nature of the groups being introduced.
In the context of nucleophilic substitution on poly-substituted pyridines, the principle of hard and soft acids and bases (HSAB) can also play a role in determining the regioselectivity. For instance, in tetrachloro-4-iodopyridine, harder nucleophiles tend to attack the 2-position, while softer nucleophiles preferentially substitute at the 4-position. orgchemres.org While this compound is less complex, similar considerations regarding the nature of the incoming nucleophile and the electronic landscape of the pyridine ring are relevant.
The substituents also impact the spectroscopic properties of the resulting molecules, which can be correlated with their reactivity through Hammett plots and other quantitative structure-activity relationship (QSAR) studies. umcs.pl Understanding these substituent effects is paramount for the rational design of synthetic routes and for tailoring the properties of the final compounds for specific applications.
Emerging Research Frontiers and Future Perspectives
Integration into Flow Chemistry Systems and Continuous Processes
The transition from traditional batch production to continuous flow chemistry represents a significant leap forward in chemical manufacturing, offering enhanced safety, efficiency, and scalability. For pyridine (B92270) derivatives like 4-(benzylthio)-2-bromopyridine, this shift is particularly promising.
Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of pyridine derivatives. beilstein-journals.orgorganic-chemistry.org These systems can be automated for multi-step processes, streamlining the synthesis of complex molecules. beilstein-journals.org For instance, the use of a packed-bed microreactor with titanium silicalite (TS-1) and hydrogen peroxide has been shown to be a safe, green, and highly efficient method for the N-oxidation of pyridine derivatives in a continuous flow system, demonstrating the potential for large-scale production. organic-chemistry.orgthieme-connect.com This method has been operated for over 800 hours continuously while maintaining catalyst activity. organic-chemistry.org
Novel Catalytic Systems for Efficient Transformations
The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research is focused on creating catalysts that are not only highly efficient and selective but also reusable and environmentally friendly.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are instrumental in functionalizing the pyridine ring. nih.govbeilstein-journals.org Recent advancements include the use of palladium complexes with specialized ligands like X-Phos for the mild coupling of 2-heterocyclic organozinc reagents with aryl chlorides. organic-chemistry.org Furthermore, the development of water-soluble palladium catalysts allows these reactions to be performed in aqueous media, aligning with the principles of green chemistry. sci-hub.se
Ruthenium-based catalysts are also showing promise. For example, a Ru(II)-KOPiv–Na2CO3 system has been developed for the synthesis of complex 2-pyridones from 2-bromopyridines through a domino C-O/C-N/C-C bond formation reaction. mdpi.com Additionally, photoredox/nickel dual catalysis is emerging as a new paradigm for cross-coupling reactions, offering unique reactivity patterns compared to traditional methods. acs.org
Exploration of Unprecedented Reactivity Patterns
Scientists are actively exploring the unique reactivity of the 2-bromo and 4-benzylthio substituents on the pyridine ring to develop novel synthetic methodologies. The differential reactivity of halogen atoms on a dihalogenated pyridine, for instance, allows for site-selective cross-coupling reactions. whiterose.ac.uk In the case of 2,5-dibromopyridine, the different reactivities of the two bromine atoms have been exploited in Negishi coupling reactions to synthesize 2,5-disubstituted pyridine-based liquid crystals. tandfonline.com
The presence of the thioether group at the 4-position can also influence the reactivity of the pyridine ring. Researchers are investigating how this group can direct or participate in reactions, potentially leading to the discovery of new transformations. For example, the direct arylation of pyridine N-oxides has been studied, and the substrate scope and mechanism are being elucidated to understand the electronic effects of substituents. fu-berlin.de The development of methods for the chemoselective synthesis of polysubstituted pyridines by exploiting the reactivity differences between various leaving groups, such as bromide and fluorosulfate, opens up new avenues for creating complex molecules. nih.gov
Development of Sustainable and Economically Viable Synthetic Routes
A major focus of current research is the development of sustainable and economically viable synthetic routes to pyridine derivatives. This involves utilizing readily available and inexpensive starting materials, minimizing waste, and employing environmentally benign reaction conditions.
One approach is the use of multi-component reactions, where several starting materials are combined in a single step to form a complex product. For example, a one-pot, four-component annulation of aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium (B1175870) acetate (B1210297) has been described for the synthesis of tetra-arylpyridines under solvent-free conditions. acs.org The Chichibabin pyridine synthesis, which uses inexpensive reagents, remains a cornerstone of industrial pyridine production. wikipedia.org
The principles of green chemistry are being increasingly applied to the synthesis of pyridine derivatives. This includes the use of water as a solvent, the development of catalytic reactions that proceed under mild conditions, and the reduction of solvent usage in purification processes. sci-hub.seethernet.edu.et For instance, the synthesis of nicotinic acid, an important pyridine derivative, can be achieved through the gas-phase oxidation of 3-picoline using a vanadium pentoxide catalyst. beilstein-journals.org These efforts aim to make the production of compounds like this compound not only more efficient but also more environmentally responsible.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(Benzylthio)-2-bromopyridine, and how can reaction efficiency be assessed?
- Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, 2-bromopyridine (CAS 109-04-6) can react with benzylthiol derivatives under palladium catalysis (e.g., Negishi coupling) . Efficiency is evaluated by monitoring reaction completion using thin-layer chromatography (TLC) and quantifying yields via high-performance liquid chromatography (HPLC). Key parameters include catalyst loading (e.g., 1–5 mol% Pd), solvent choice (e.g., THF or DMF), and temperature control (−78°C to 80°C) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- 1H/13C NMR : Identifies aromatic proton environments (e.g., pyridine ring protons at δ 7.2–8.5 ppm) and benzylthio group integration .
- IR Spectroscopy : Confirms C-Br (550–600 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₀BrNS: 296.97) with <2 ppm error .
Q. What safety precautions are critical when handling this compound?
- Answer : Due to brominated pyridine toxicity and potential skin/eye irritation:
- Use Schlenk lines for air-sensitive steps .
- Wear nitrile gloves, goggles, and lab coats.
- In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention .
Q. How is this compound utilized in pharmaceutical intermediate synthesis?
- Answer : It serves as a precursor for heterocyclic scaffolds in drug discovery. For instance, 2-bromopyridine derivatives are coupled with zinc nucleophiles to form biaryl structures in antimalarial or β-adrenoceptor agonists . Reaction optimization (e.g., ligand selection, solvent polarity) is critical for regioselectivity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Answer : The bromine atom at the 2-position undergoes oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄), forming a Pd(II) intermediate. Transmetalation with organozinc reagents (e.g., 2-pyridylzinc) precedes reductive elimination to yield biaryl products. Computational studies (DFT) suggest steric effects from the benzylthio group influence reaction rates .
Q. How should researchers address contradictions in spectroscopic data for this compound?
- Answer :
- Contradiction Example : Discrepancies in melting points (e.g., 189–192°C vs. literature 190–194°C) may arise from impurities.
- Resolution : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and re-analyze. Cross-validate using differential scanning calorimetry (DSC) and X-ray crystallography for unambiguous confirmation .
Q. What strategies optimize reaction yields in large-scale syntheses of this compound?
- Answer :
- Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd/C) to reduce costs.
- Solvent Optimization : Switch to greener solvents (e.g., 2-MeTHF) to improve solubility and reduce waste.
- Scale-Up Adjustments : Maintain low temperatures (−78°C) during lithiation steps to minimize side reactions .
Q. Can computational modeling predict the biological activity of derivatives based on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
